N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a trifluoromethyl group and a 1-methylpiperidin-4-yl substituent, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with 1-methylpiperidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or derivatives.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine moiety can interact with binding sites, modulating the activity of the target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-4-yl)-N-propyl-4-(trifluoromethyl)benzamide
- N-(cyclopropyl)-N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17F3N2O |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H17F3N2O/c1-19-8-6-10(7-9-19)18-13(20)11-4-2-3-5-12(11)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) |
InChI Key |
XSESMJQVQFWHIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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